2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
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Description
“2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1803570-21-9 . It has a molecular weight of 276.76 . The IUPAC name for this compound is 2-(2-ethylpyrrolidine-2-carboxamido)pent-4-enoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H . This code can be used to generate a 2D or 3D structure of the molecule.Scientific Research Applications
Stereoselective Synthesis Techniques
A notable approach involves the stereoselective synthesis of related compounds, such as ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate and thioureas or thioamides, reported in good yields. This method highlights the importance of quaternary carbon stereocontrolled cis-configuration formation, potentially applicable to the synthesis of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride derivatives (Jiao-Jiao Zhai et al., 2013).
Role in Asymmetric Synthesis
Research on asymmetric synthesis presents l-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. The significance of such catalytic activities underscores the potential of similar compounds in facilitating enantioselective synthesis processes, suggesting avenues for the use of this compound in the development of enantiomerically pure substances (Zhouyu Wang et al., 2006).
Antibacterial Activity Studies
In the realm of medicinal chemistry, studies on the antibacterial activity of enaminone complexes of zinc and iron highlight the role of structurally related compounds in combating bacterial infections. Although direct references to this compound were not found, the exploration of enaminones suggests potential antibacterial applications for similarly structured compounds (T. Mahmud et al., 2010).
Synthesis of Clickable Polylactide Precursors
The development of an economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, showcases the relevance of innovative synthetic routes. Such methodologies could be adapted for the synthesis of this compound, aiming at applications in polymer science and material engineering (Quanxuan Zhang et al., 2014).
properties
IUPAC Name |
2-[(2-ethylpyrrolidine-2-carbonyl)amino]pent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIFWOUDHDRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)NC(CC=C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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